Cas no 17579-12-3 (6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-phenyl-)

6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-phenyl- structure
17579-12-3 structure
Product Name:6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-phenyl-
CAS No:17579-12-3
MF:C15H15NO2
MW:241.285104036331
CID:228398
PubChem ID:176938
Update Time:2025-04-19

6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-phenyl-
    • 1-phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
    • SCHEMBL19399588
    • 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-phenyl-
    • 17579-12-3
    • AKOS002212046
    • AKOS016307396
    • DTXSID70938705
    • CHEMBL429923
    • Inchi: 1S/C15H15NO2/c17-13-8-11-6-7-16-15(12(11)9-14(13)18)10-4-2-1-3-5-10/h1-5,8-9,15-18H,6-7H2
    • InChI Key: BLHNHEFDFAQSIF-UHFFFAOYSA-N
    • SMILES: OC1C(=CC2CCNC(C3C=CC=CC=3)C=2C=1)O

Computed Properties

  • Exact Mass: 241.11035
  • Monoisotopic Mass: 241.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 52.5Ų

Experimental Properties

  • Density: 1.248
  • Boiling Point: 444.1°Cat760mmHg
  • Flash Point: 180.3°C
  • Refractive Index: 1.643
  • PSA: 52.49
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